molecular formula C10H14O2 B14301347 [5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]acetic acid CAS No. 116236-72-7

[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]acetic acid

Katalognummer: B14301347
CAS-Nummer: 116236-72-7
Molekulargewicht: 166.22 g/mol
InChI-Schlüssel: VFPPXDMSUHWFIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]acetic acid is an organic compound with the molecular formula C11H14O2 It is characterized by a cyclopentene ring substituted with a prop-2-en-1-yl group and an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]acetic acid typically involves the following steps:

    Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be introduced via a Grignard reaction, where a suitable alkyl halide reacts with magnesium to form the Grignard reagent, which then reacts with the cyclopentene ring.

    Acetic Acid Moiety Addition:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the double bonds.

    Substitution: Nucleophilic substitution reactions can occur at the acetic acid moiety, where the hydroxyl group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst

    Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated compounds, amides

Wissenschaftliche Forschungsanwendungen

[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.

    Biology: Studied for its potential biological activity, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism of action of [5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or alteration of cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopentaneacetic acid: Similar structure but lacks the prop-2-en-1-yl group.

    Cyclopenteneacetic acid: Similar structure but lacks the prop-2-en-1-yl group.

    Prop-2-en-1-ylcyclopentane: Similar structure but lacks the acetic acid moiety.

Uniqueness

[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]acetic acid is unique due to the presence of both the prop-2-en-1-yl group and the acetic acid moiety on the cyclopentene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

116236-72-7

Molekularformel

C10H14O2

Molekulargewicht

166.22 g/mol

IUPAC-Name

2-(5-prop-2-enylcyclopenten-1-yl)acetic acid

InChI

InChI=1S/C10H14O2/c1-2-4-8-5-3-6-9(8)7-10(11)12/h2,6,8H,1,3-5,7H2,(H,11,12)

InChI-Schlüssel

VFPPXDMSUHWFIZ-UHFFFAOYSA-N

Kanonische SMILES

C=CCC1CCC=C1CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.